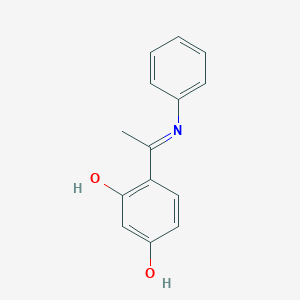
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anilino group attached to a cyclohexadienone ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one typically involves the condensation of aniline with a suitable cyclohexadienone precursor under controlled conditions. One common method involves the reaction of aniline with 3-hydroxycyclohexa-2,5-dien-1-one in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino group or the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted anilino compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit microtubule polymerization, similar to other microtubule inhibitors like nocodazole. This inhibition disrupts cell division and can lead to cell cycle arrest, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
- 2-(1-Anilinoethylidene)-1,3-cyclohexanedione
- 3-(1-Anilinoethylidene)-5-(3,4-dihydroxybenzyl)-2,4-pyrrolidinedione
Uniqueness
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of both an anilino group and a hydroxycyclohexadienone ring.
Properties
CAS No. |
75832-78-9 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-(C-methyl-N-phenylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H13NO2/c1-10(15-11-5-3-2-4-6-11)13-8-7-12(16)9-14(13)17/h2-9,16-17H,1H3 |
InChI Key |
ZPPSZAFJIONCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















